molecular formula C16H14N2O2 B2712819 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-oxime CAS No. 303149-17-9

1-(4-methylbenzyl)-1H-indole-2,3-dione 3-oxime

Cat. No.: B2712819
CAS No.: 303149-17-9
M. Wt: 266.3
InChI Key: AXAQCZUETWYHAU-ICFOKQHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylbenzyl)-1H-indole-2,3-dione 3-oxime is a compound that belongs to the class of oximes, which are known for their diverse biological and pharmacological applications. Oximes are hydroxy-imine derivatives that have gained popularity due to their antibacterial, antifungal, anti-inflammatory, antioxidant, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-oxime typically involves the reaction of 1-(4-methylbenzyl)-1H-indole-2,3-dione with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in a solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylbenzyl)-1H-indole-2,3-dione 3-oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Substituted oximes with various functional groups.

Scientific Research Applications

1-(4-methylbenzyl)-1H-indole-2,3-dione 3-oxime has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Pralidoxime: An FDA-approved oxime used as an antidote for organophosphate poisoning.

    Obidoxime: Another oxime used for similar purposes as pralidoxime.

    HI-6: A potent oxime reactivator of acetylcholinesterase.

    Trimedoxime: Used as a nerve agent antidote.

    Methoxime: Known for its antibacterial properties.

Uniqueness

1-(4-methylbenzyl)-1H-indole-2,3-dione 3-oxime is unique due to its indole-based structure, which imparts distinct biological activities compared to other oximes

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-3-nitrosoindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-6-8-12(9-7-11)10-18-14-5-3-2-4-13(14)15(17-20)16(18)19/h2-9,19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRVRQQUGMJOES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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